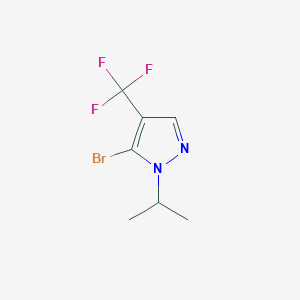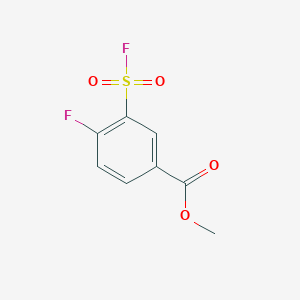![molecular formula C8H12BrN3 B13214389 4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a triazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl bromide, which is then reacted with sodium azide to form the corresponding azide. This azide is subsequently subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, and the reactions are typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound, which lacks the bromomethyl and cyclopropyl groups.
4-Methyl-1,2,3-triazole: Similar structure but with a methyl group instead of the bromomethyl-cyclopropyl moiety.
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyltriazole |
InChI |
InChI=1S/C8H12BrN3/c1-12-10-5-7(11-12)4-8(6-9)2-3-8/h5H,2-4,6H2,1H3 |
InChI Key |
RDGYRKIAYDEVRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


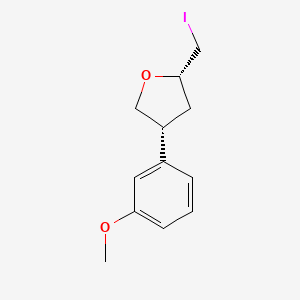

amine](/img/structure/B13214331.png)
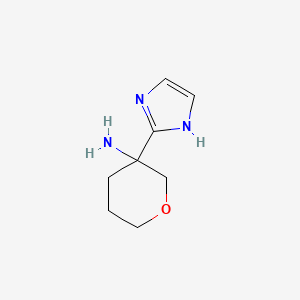
![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
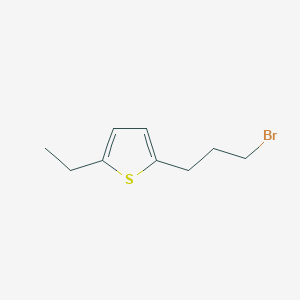
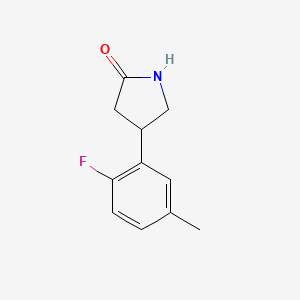
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)

